molecular formula C11H17N3O B14885737 1-(2-Adamantylidene)semicarbazide

1-(2-Adamantylidene)semicarbazide

Cat. No.: B14885737
M. Wt: 207.27 g/mol
InChI Key: FGCLPJDRGFEIPU-UHFFFAOYSA-N
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Description

2-(Adamantan-2-ylidene)hydrazine-1-carboxamide is a compound that features an adamantane core, a unique and rigid tricyclic hydrocarbon structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The adamantane structure is known for its stability and ability to enhance the properties of molecules it is incorporated into.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(adamantan-2-ylidene)hydrazine-1-carboxamide typically involves the reaction of adamantanone with hydrazine derivatives. One common method includes the condensation of adamantanone with hydrazinecarboxamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Adamantan-2-ylidene)hydrazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

2-(Adamantan-2-ylidene)hydrazine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(adamantan-2-ylidene)hydrazine-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the replication of viruses by interfering with viral enzymes or proteins. Its antiproliferative activity against cancer cells is thought to involve the induction of apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Adamantan-2-ylidene)hydrazine-1-carboxamide is unique due to its specific hydrazine moiety, which imparts distinct chemical reactivity and biological activity. Its rigid adamantane core provides enhanced stability and resistance to metabolic degradation, making it a valuable compound in various applications .

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

(2-adamantylideneamino)urea

InChI

InChI=1S/C11H17N3O/c12-11(15)14-13-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2,(H3,12,14,15)

InChI Key

FGCLPJDRGFEIPU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3=NNC(=O)N

Origin of Product

United States

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